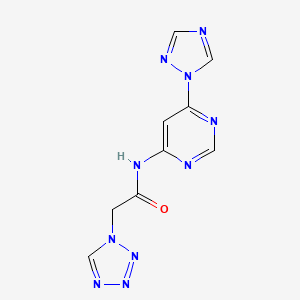
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide” is a chemical compound with the molecular formula C9H8N10O. It has an average mass of 272.226 Da and a monoisotopic mass of 272.088257 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple nitrogen atoms contributing to its structure. It includes a pyrimidine ring, two triazole rings, and a tetrazole ring .
Applications De Recherche Scientifique
Synthesis of Innovative Heterocycles
Research has shown the utility of related heterocyclic compounds in synthesizing diverse heterocycles such as pyrrole, pyridine, coumarin, and others, which were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This highlights the role of such compounds in agricultural pest control research.
Biological Activities
Novel thiazolo azapurines and pyrimido thiazolo azapurines have been synthesized from cyano acetamide, demonstrating potent inhibition against pathogenic microorganisms, suggesting their potential in antimicrobial research (Annareddygari et al., 2022). This indicates the compound's relevance in developing new antimicrobial agents.
Antimicrobial Agent Development
Several derivatives have been synthesized and showed significant antimicrobial activity against a range of microorganisms, including Candida species and Staphylococcus aureus. This underscores the potential of such compounds in the development of new antimicrobial therapies (Soliman et al., 2009).
Anticancer and Anti-inflammatory Activities
The synthesis of substituted derivatives of related compounds has led to the evaluation of their anticancer and anti-inflammatory activities. Notably, some derivatives have shown selective influence on cancer cell lines and excellent anti-inflammatory activity (Ghule et al., 2013). This points to the potential application in cancer and inflammation-related research.
Advanced Material Synthesis
The compound's derivatives have also been explored in the synthesis of advanced materials, including supramolecular architectures. This research demonstrates the compound's utility in the development of materials with potential applications in various technological fields (Fonari et al., 2005).
Orientations Futures
The future directions for research on “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide” and similar compounds could involve further exploration of their potential as antiviral and anti-infective drugs . Additionally, their role in chemopreventive and chemotherapeutic effects on cancer could be further investigated .
Propriétés
IUPAC Name |
2-(tetrazol-1-yl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N10O/c20-9(2-18-6-13-16-17-18)15-7-1-8(12-4-11-7)19-5-10-3-14-19/h1,3-6H,2H2,(H,11,12,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLONUUFMFITFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N2C=NC=N2)NC(=O)CN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


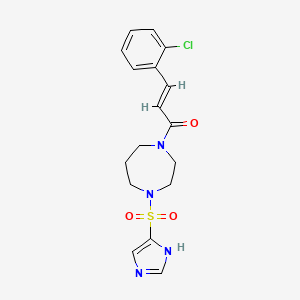
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2683989.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683990.png)
![7-(4-chlorophenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683991.png)
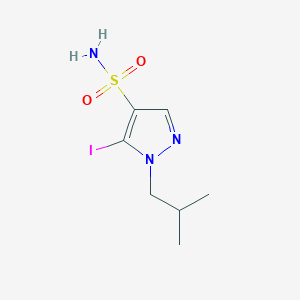
![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B2683995.png)
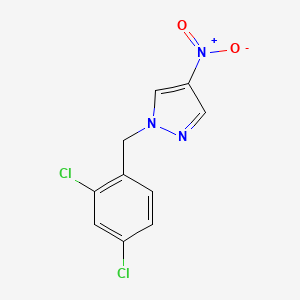
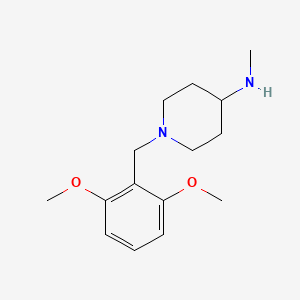
![6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2684002.png)

![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2684004.png)
![Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2684006.png)
![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2684007.png)